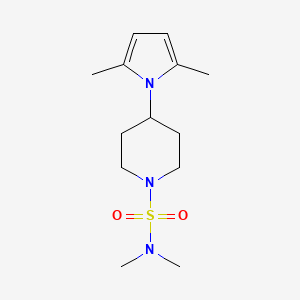
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide, also known as FMPP, is a synthetic compound that belongs to the class of phenylpropenes. It was first synthesized in the 1970s and has since been used in scientific research due to its unique properties. FMPP is a potent and selective inhibitor of the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mécanisme D'action
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide works by inhibiting the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide increases the levels of these neurotransmitters in the brain, leading to an increase in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide has been shown to have various biochemical and physiological effects. One of the main effects of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide is an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to an increase in their activity, which can result in various physiological effects such as increased heart rate, blood pressure, and respiration. (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide in lab experiments is its potency and selectivity as a monoamine oxidase inhibitor. This makes it useful in the study of the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. However, one of the limitations of using (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide. One area of research could be the study of the effects of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide on different neurotransmitter systems in the brain. Another area of research could be the development of more efficient synthesis methods for (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide. Additionally, more research could be done on the potential therapeutic uses of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide, such as in the treatment of depression and anxiety disorders.
Conclusion
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide, or (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide, is a synthetic compound that has been used in scientific research due to its unique properties as a monoamine oxidase inhibitor. (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide has various biochemical and physiological effects and has been shown to have anxiolytic and antidepressant effects. While there are limitations to using (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide involves the reaction of 4-fluoroacetophenone with 4-methylphenylhydrazine in the presence of a base, followed by the reaction of the resulting hydrazone with acetic anhydride. The final product is obtained by the removal of the acetyl group using a base. The yield of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide obtained through this method is around 50%.
Applications De Recherche Scientifique
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide has been used in various scientific research studies due to its unique properties. One of the main applications of (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide is in the study of the monoamine oxidase enzyme. (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide is a potent and selective inhibitor of this enzyme, which makes it useful in the study of the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. (E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide has also been used in the study of the effects of monoamine oxidase inhibitors on the central nervous system.
Propriétés
IUPAC Name |
(E)-N'-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-12-2-4-13(5-3-12)6-11-16(20)19-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBHOGXDWWIBI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)





![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)